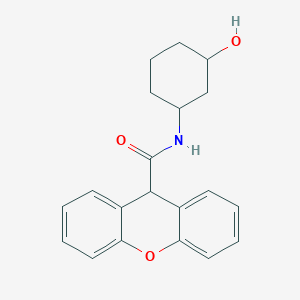

N-(3-hydroxycyclohexyl)-9H-xanthene-9-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-hydroxycyclohexyl)-9H-xanthene-9-carboxamide, commonly known as HXTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a xanthene derivative that has been synthesized through a specific method and has shown promising results in scientific research.

Wissenschaftliche Forschungsanwendungen

Biocatalysis and Enzymatic Processes

Overview: Biocatalysis involves using biological catalysts (enzymes) to facilitate chemical reactions. N-(3-hydroxycyclohexyl)-9H-xanthene-9-carboxamide has been explored for its enzymatic capabilities, particularly in the yeast species Yarrowia lipolytica.

Applications:- Biofuel Production : Y. lipolytica harbors a diverse array of enzymes, including lipases, which play a crucial role in biofuel synthesis. These enzymes can efficiently convert lipids into biodiesel or other biofuels .

Synthetic Cannabinoid Receptor Agonists (SCRAs)

Overview: SCRAs are structurally diverse compounds that act as potent agonists of cannabinoid receptors. N-(3-hydroxycyclohexyl)-9H-xanthene-9-carboxamide falls within this category.

Applications:- Neuropharmacology Research : SCRAs are studied for their effects on the endocannabinoid system, which plays a role in pain modulation, mood regulation, and appetite control .

Other Potential Applications

Overview: Beyond the mentioned fields, N-(3-hydroxycyclohexyl)-9H-xanthene-9-carboxamide may have additional applications:

Applications:Zieniuk, B., Jasińska, K., Wierzchowska, K., Uğur, Ş., & Fabiszewska, A. (2024). Yarrowia lipolytica Yeast: A Treasure Trove of Enzymes for Biocatalytic Applications—A Review. Fermentation, 10(5), 263. DOI: 10.3390/fermentation10050263 Springer. (2018). The Chemistry and Pharmacology of Synthetic Cannabinoid Receptor Agonists. In Handbook of Experimental Pharmacology (Vol. 252, pp. 143–167). DOI: 10.1007/164_2018_143

Eigenschaften

IUPAC Name |

N-(3-hydroxycyclohexyl)-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c22-14-7-5-6-13(12-14)21-20(23)19-15-8-1-3-10-17(15)24-18-11-4-2-9-16(18)19/h1-4,8-11,13-14,19,22H,5-7,12H2,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOLFTIVDHITOFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-hydroxycyclohexyl)-9H-xanthene-9-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone](/img/structure/B2382120.png)

![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2382122.png)

![1-(4-ethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2382127.png)

![2-[(2-Amino-2-oxoethyl)thio]-3-cyano-6-ethyl-5-methylpyridine](/img/structure/B2382129.png)